LSD1 Inhibition Profile: Differential Activity vs. Related Tetrahydrobenzothiazole Scaffolds
2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one inhibits lysine-specific demethylase 1 (LSD1) with an IC50 of 356 nM. In contrast, the structurally related analog 2-amino-4,5,6,7-tetrahydrobenzothiazole exhibits a markedly lower LSD1 IC50 of 2,500 nM (2.5 μM) [1] [2]. The presence of the 6-oxo group in the target compound correlates with an approximately 7-fold improvement in LSD1 inhibitory potency. This difference underscores the functional impact of the ketone moiety on enzyme binding.
| Evidence Dimension | LSD1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 356 nM |
| Comparator Or Baseline | 2-Amino-4,5,6,7-tetrahydrobenzothiazole: 2,500 nM (2.5 μM) |
| Quantified Difference | ~7-fold lower IC50 (more potent) |
| Conditions | Human recombinant LSD1, H3K4me2 peptide substrate, 30 min incubation (ChEMBL/LSD1 assay) |
Why This Matters
For epigenetic research or oncology programs targeting LSD1, the 6-oxo derivative offers superior potency as a starting scaffold or fragment, enabling more efficient hit-to-lead optimization compared to the non-oxygenated analog.
- [1] BindingDB. BDBM50067551 CHEMBL3402053 (LSD1 inhibition). View Source
- [2] BindingDB. BDBM50445336 CHEMBL1797639 (2-amino-4,5,6,7-tetrahydrobenzothiazole LSD1 inhibition). View Source
